molecular formula C12H17N3O2 B147652 Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132144-02-6

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

Número de catálogo B147652
Número CAS: 132144-02-6
Peso molecular: 235.28 g/mol
Clave InChI: UQVXHYAVALLCBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a compound that can be synthesized through various chemical reactions involving pyridine derivatives and piperazine. The compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives can be achieved through different pathways. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which shares a similar pyridine structure, was performed using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method for synthesizing pyridine derivatives is the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . These methods could potentially be adapted for the synthesis of methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the pyridine core. For example, the presence of a 4-methylpiperazin-1-yl group can affect the electronic distribution and steric hindrance, which in turn can influence the compound's reactivity and interaction with biological targets . The structural characterization of similar compounds has been performed using X-ray crystallography, revealing the importance of intermolecular interactions such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be studied through nucleophilic aromatic substitution reactions. The regioselectivity of these reactions can be influenced by the nature of the substituents on the pyridine ring, as demonstrated by the study of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine . The study found that the regioselectivity towards the 2- or 6-position of the pyridine ring did not correlate with lipophilicity, size, or inductive effect of the substituents but rather with the Verloop steric parameter . This insight could be valuable for the synthesis and further functionalization of methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are crucial for their potential applications. These properties can be affected by the substituents on the pyridine core and the overall molecular structure. For instance, the solubility of the compound in various solvents can be predicted using the Kamlet–Taft equation, which takes into account the solvent's ability to function as a hydrogen-bond acceptor . Additionally, the electronic properties of the compound, such as charge distribution, can be correlated with its biological activity, as seen in the computational investigations of isothiazolopyridines .

Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Application

  • Summary of Application: This study investigates the anti-nociceptive and anti-inflammatory effects of a new piperazine compound (LQFM182) as well as the toxicity acute in vitro .
  • Methods of Application: To evaluate the anti-nociceptive activity, the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test were used. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
  • Results: LQFM182 (50, 100 or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test .

2. Anti-Tubercular Agents

  • Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

3. Leukemia Treatment

  • Summary of Application: Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
  • Methods of Application: Imatinib is administered orally and is used to treat certain types of leukemia, such as Philadelphia chromosome positive chronic myeloid leukemia (CML). Most patients with CML also have a gene mutation known as the Philadelphia chromosome .
  • Results: Imatinib has been shown to be effective in treating CML and has significantly improved the prognosis for this disease .

4. Synthesis of New Amides

  • Summary of Application: New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized .
  • Methods of Application: The compounds were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl) .
  • Results: The study resulted in the successful synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .

5. Treatment of Idiopathic Pulmonary Fibrosis

  • Summary of Application: A drug indicated for the treatment of idiopathic pulmonary fibrosis (IPF) and for some types of non-small-cell lung cancer .
  • Methods of Application: The enzymes tyrosine kinases are responsible for the activation of many proteins by signal transduction cascades .
  • Results: The drug has been used successfully in the treatment of IPF and certain types of non-small-cell lung cancer .

6. Synthesis of Imatinib

  • Summary of Application: Imatinib is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases .
  • Methods of Application: Imatinib is synthesized through a convergent process, which has been found to be scalable and cost-effective .
  • Results: The described process for the synthesis of imatinib has good potential for industrial application .

Safety And Hazards

The compound has been assigned the following hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for “Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate” were not found, the related substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential for further development and study in the field of anti-tubercular agents .

Propiedades

IUPAC Name

methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVXHYAVALLCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431959
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

CAS RN

132144-02-6
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.15 g of methyl 6-chloronicotinate, 3.15 g of 1-methylpiperazine and 3.18 g of diisopropylamine in 50 ml of DMF was added a catalytic amount of NaI. The mixture was heated to 120°-130° C. and stirred for 4 hours. The resulting mixture was poured into 250 ml of water followed by extraction with ethyl acetate. The extract was washed twice with water, and once with a saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate and concentrated. Purification of the concentrate by column chromatography (silica gel; chloroform:methanol=3:1) afforded 5.39 g of methyl 6-(4-methyl-1-piperazinyl)nicotinate (yield 77%).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 6-chloronicotinate (5.0 g) was dissolved in DMF (75 ml) at r.t. under an argon atmosphere. 1-Methylpiperazine (3.66 ml) and diisopropylethylamine (30.7 ml) were added and the solution was stirred for 5 hours at 80° C. The reaction was quenched with water. The solution was extracted with EtOAc. The water phase was twice washed with EtOAc. The combined organic layers were washed with water and sat. aq. NaCl, dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2→CH2Cl2/MeOH 9:1) to give 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.59 g) as light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step Two
Quantity
30.7 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.